1,3-Difluoro-5-propylbenzene

LogP Lipophilicity Partition Coefficient

1,3-Difluoro-5-propylbenzene (CAS: 183245-00-3) is a fluorinated aromatic compound characterized by a 1,3-difluoro substitution pattern and a propyl group at the 5-position of the benzene ring. It is classified as a halogenated aromatic hydrocarbon, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly liquid crystals.

Molecular Formula C9H10F2
Molecular Weight 156.17 g/mol
CAS No. 183245-00-3
Cat. No. B062478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-propylbenzene
CAS183245-00-3
Molecular FormulaC9H10F2
Molecular Weight156.17 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC(=C1)F)F
InChIInChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3
InChIKeyAXTNQJKYTXEYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-5-propylbenzene (CAS: 183245-00-3): An Intermediate with Distinct Physicochemical Properties for Advanced Synthesis


1,3-Difluoro-5-propylbenzene (CAS: 183245-00-3) is a fluorinated aromatic compound characterized by a 1,3-difluoro substitution pattern and a propyl group at the 5-position of the benzene ring. It is classified as a halogenated aromatic hydrocarbon, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly liquid crystals . The compound's unique substitution pattern, combining electron-withdrawing fluorine atoms with an electron-donating alkyl chain, imparts distinct physicochemical and electronic properties that differentiate it from simpler fluorobenzenes and non-fluorinated alkylbenzenes [1].

Fluorinated aromatic building block for liquid crystal materials, pharmaceuticals, and agrochemicals
Compatible with high-temperature synthetic transformations due to lower volatility profile
1,3,5-substitution pattern enables regioselectivity control in electrophilic and nucleophilic aromatic reactions

Why Generic Substitution Fails: The Non-Interchangeable Nature of 1,3-Difluoro-5-propylbenzene


Substituting 1,3-difluoro-5-propylbenzene with a generic analog like 1,3-difluorobenzene or propylbenzene is not feasible due to profound differences in key properties that directly impact reaction outcomes and material performance. The combination of electron-withdrawing fluorine atoms and an electron-donating propyl group in a specific 1,3,5-substitution pattern creates a unique electronic environment, leading to a higher lipophilicity (LogP ~3.88) and distinct thermal and safety profiles compared to its simpler counterparts [1]. These differences critically influence solubility, reactivity, and the final properties of synthesized molecules, making direct substitution without experimental validation a high-risk approach.

Lipophilicity shift

The propyl chain markedly increases lipophilicity compared to the non-alkylated analog; this can alter solubility and partitioning behavior and limit direct substitution.

Thermal stability gap

A significantly higher boiling point shifts the reaction temperature window; using 1,3-difluorobenzene may lead to volatility loss and different process dynamics.

Flammability profile difference

The flash point is substantially higher, which reduces ignition risk during handling relative to the non-alkylated counterpart and may affect storage classification.

Quantitative Differentiation of 1,3-Difluoro-5-propylbenzene from Analogs: A Comparative Analysis


Elevated Lipophilicity (LogP) of 1,3-Difluoro-5-propylbenzene

1,3-Difluoro-5-propylbenzene exhibits a significantly higher lipophilicity compared to 1,3-difluorobenzene, as quantified by the octanol-water partition coefficient (LogP). The target compound's LogP is 3.88 [1], while 1,3-difluorobenzene has a LogP range of 2.21-2.52 . This indicates a much greater affinity for non-polar environments, which can impact membrane permeability, solubility in organic media, and biological interactions.

Elevated Lipophilicity (LogP)
Head-to-head
LogP 3.88 vs 2.21–2.52 Δ +1.36 to +1.67
Higher lipophilicity may impact membrane partitioning and organic solubility.
Predicted values at 25 °C, pH 6.5; verify experimentally.
LogP Lipophilicity Partition Coefficient

Increased Boiling Point for Enhanced Thermal Stability

The presence of the propyl group significantly elevates the boiling point of 1,3-difluoro-5-propylbenzene relative to its non-alkylated counterpart. The target compound has a reported boiling point of 152.1±20.0 °C [1], which is approximately 70 °C higher than the boiling point of 1,3-difluorobenzene (82.6-83 °C) [2]. This higher boiling point indicates lower volatility and greater thermal stability, which can be advantageous in high-temperature reactions or processing.

Increased Boiling Point
Head-to-head
152.1 °C vs 82.6 °C Δ ~69.5 °C
Lower volatility supports high-temperature synthesis.
At standard atmospheric pressure; precise temperature control advised.
Boiling Point Thermal Stability Volatility

Moderate Flash Point for Improved Handling Safety

1,3-Difluoro-5-propylbenzene exhibits a flash point of approximately 35 °C [1], which is significantly higher than the flash point of 1,3-difluorobenzene, reported as low as 2 °C . This difference means the target compound is less prone to ignition under normal handling conditions, offering a notable safety advantage.

Moderate Flash Point
Head-to-head
35 °C vs 2 °C Δ +33 °C
Higher flash point reduces ignition risk during handling.
Closed cup method; follow local safety protocols.
Flash Point Flammability Safety

Balanced Electronic and Steric Profile for Targeted Reactivity

The 1,3-difluoro-5-propyl substitution pattern creates a unique electronic and steric environment not found in simpler analogs. The meta-difluoro arrangement imparts a strong electron-withdrawing effect (σₘ ~0.34 for F), while the 5-propyl group provides both a mild electron-donating inductive effect (+I) and steric bulk. This combination can influence regioselectivity in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions, leading to different product distributions compared to using 1,3-difluorobenzene alone. This is a class-level inference based on established principles of aromatic substitution, as direct comparative reaction yield data is not publicly available for this specific compound.

Electronic & Steric Profile
Class-level inference
σₘ ≈0.34 (F) + propyl +I effect
May alter regioselectivity in EAS/SNAr reactions.
Based on Hammett constants; direct yield data unavailable.
Reactivity Electronic Effects Steric Hindrance

Optimal Application Scenarios for 1,3-Difluoro-5-propylbenzene Based on Quantified Differentiation


Synthesis of Liquid Crystal Monomers and Advanced Materials

The unique combination of a lipophilic propyl chain and a polarizable difluorobenzene core makes 1,3-difluoro-5-propylbenzene a valuable intermediate for constructing liquid crystalline materials. Its high LogP (3.88) [1] and specific substitution pattern contribute to the desired molecular shape and polarity for mesophase formation, as suggested by its classification as a liquid crystal monomer . Researchers should select this compound over non-fluorinated or non-alkylated analogs to fine-tune the dielectric anisotropy and viscosity of liquid crystal mixtures .

Medicinal Chemistry and Drug Design for Enhanced Lipophilicity

The significantly higher LogP of 1,3-difluoro-5-propylbenzene compared to 1,3-difluorobenzene (ΔLogP ~1.5) [1] makes it a strategic choice for medicinal chemists aiming to increase the lipophilicity of drug candidates. This property can improve membrane permeability and bioavailability, or alter the compound's distribution and metabolic profile. The compound serves as a key intermediate for introducing a fluorinated aromatic moiety with an extended alkyl chain .

High-Temperature Organic Transformations

With a boiling point of 152.1 °C [1], this compound is well-suited for synthetic reactions conducted at elevated temperatures, where more volatile analogs like 1,3-difluorobenzene (b.p. ~83 °C) would be unsuitable. Its lower volatility reduces solvent loss and allows for a wider operational window in reactions such as nucleophilic aromatic substitutions or cross-couplings requiring heat.

Precursor for Agrochemical Intermediates

The compound's specific electronic profile, combining fluorine's metabolic stability and the alkyl chain's lipophilicity, aligns with the design of modern agrochemicals. It is a useful building block for introducing a fluorinated aromatic unit into herbicides, fungicides, or insecticides, where the balance of polarity and hydrophobicity is crucial for target site penetration and activity.

Application
Selection Property
Validation Focus
Liquid crystal monomer research
Lipophilic alkyl chain and polarizable difluorobenzene core
Mesophase behavior and dielectric anisotropy testing
Medicinal chemistry SAR of fluorinated analogs
Elevated LogP for lipophilicity optimization
Permeability and metabolic stability assays in lead series
High-temperature synthetic transformations
High boiling point and thermal stability
Reaction yield at elevated temperatures and reduced volatility loss
Agrochemical discovery intermediate
Balanced polarity and hydrophobicity
Target-site penetration and biological activity screening

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